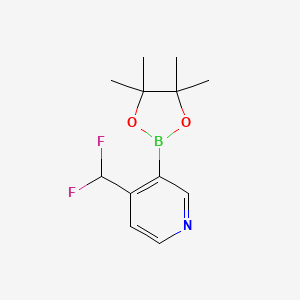

4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. The molecule features a difluoromethyl (-CF₂H) group at the 4-position and a pinacol boronic ester at the 3-position of the pyridine ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems in pharmaceutical and materials science research . The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, making it valuable in drug discovery .

Eigenschaften

Molekularformel |

C12H16BF2NO2 |

|---|---|

Molekulargewicht |

255.07 g/mol |

IUPAC-Name |

4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-7-16-6-5-8(9)10(14)15/h5-7,10H,1-4H3 |

InChI-Schlüssel |

BJPAXDQCDDZFKQ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves two key transformations:

- Introduction of the difluoromethyl (-CF2H) group onto the pyridine ring.

- Installation of the boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which is crucial for subsequent cross-coupling reactions.

The boronate ester is often introduced via a borylation reaction, commonly using palladium-catalyzed Suzuki-Miyaura cross-coupling or direct C–H borylation methods.

Palladium-Catalyzed Suzuki Cross-Coupling Approach

One of the most established methods to prepare this compound involves a Suzuki cross-coupling reaction between a halogenated difluoromethyl-substituted pyridine and bis(pinacolato)diboron or a related boronate ester reagent.

- The halogenated pyridine (e.g., 3-bromo-4-(difluoromethyl)pyridine) is reacted with bis(pinacolato)diboron under palladium catalysis.

- A base such as sodium carbonate (Na2CO3) or cesium carbonate (Cs2CO3) is used.

- The reaction is carried out in a solvent such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).

- Heating is typically applied (around 70–90 °C) for several hours (e.g., 16 hours).

- The crude product is purified by column chromatography on silica gel.

In a 2017 study, a Suzuki cross-coupling was performed using 3-bromo-4-(trifluoromethyl)pyridine and bis(pinacolato)diboron to yield the corresponding boronate ester in moderate to excellent yields (36–97%) depending on substrate and conditions.

Direct C–H Borylation

An alternative method involves direct C–H borylation of the pyridine ring using iridium or rhodium catalysts with bis(pinacolato)diboron as the boron source. This method avoids the need for pre-functionalized halogenated substrates.

- Catalysts such as [Ir(COD)(OMe)]2 with bipyridine ligands are common.

- The reaction is conducted under mild conditions, often at 80–100 °C.

- This method provides regioselective borylation at the 3-position of pyridine rings bearing electron-withdrawing groups like difluoromethyl.

However, specific literature detailing direct C–H borylation for this exact compound is limited, and the Suzuki cross-coupling remains the dominant synthetic route.

Functional Group Compatibility and Optimization

The presence of the difluoromethyl group requires careful optimization to avoid side reactions such as defluorination or undesired coupling. Bases and solvents are chosen to maintain the integrity of the difluoromethyl substituent.

Purification and Characterization

Following synthesis, purification is generally achieved by silica gel column chromatography using gradients of cyclohexane/ethyl acetate or dichloromethane/methanol. Characterization includes:

- $$^{1}H$$ NMR and $$^{19}F$$ NMR spectroscopy to confirm the presence of the difluoromethyl group.

- Mass spectrometry (MS) to verify molecular weight.

- Elemental analysis and melting point determination.

Research Outcomes and Analysis

- The Suzuki cross-coupling approach is the most reliable and widely adopted method for synthesizing 4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , providing high purity and good yields.

- Optimization of reaction conditions such as catalyst loading, base choice, and reaction time significantly affects the yield and purity.

- The difluoromethyl group remains stable under typical Suzuki coupling conditions when appropriate bases and solvents are used.

- This compound's boronate ester functionality enables further transformations, including cross-coupling with aryl halides to build complex molecules for pharmaceuticals and materials.

- Computational and experimental studies confirm the regioselectivity and stability of the boronate ester in the presence of difluoromethyl substituents.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a key site for palladium-catalyzed cross-coupling reactions. This reaction typically involves aryl halides or triflates and proceeds via transmetallation.

Mechanistic Insights :

-

The boronate ester acts as a nucleophilic partner, transferring the pyridyl group to the palladium center.

-

The reaction tolerates a range of aryl halides, enabling the synthesis of complex heterocyclic architectures .

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl (-CF₂H) group can participate in nucleophilic substitution under specific conditions.

Example Reaction :

Key Observations :

-

Reactions often require strong bases (e.g., LDA) to deprotonate the -CF₂H group.

-

Selectivity depends on steric and electronic effects of the pyridine ring.

Limitations :

-

Competing side reactions (e.g., defluorination) may occur at elevated temperatures.

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution, though the electron-withdrawing boronate ester and difluoromethyl groups direct reactivity.

Regioselectivity :

-

The boronate ester at position 3 deactivates the ring, directing electrophiles to positions 2 and 6.

-

Difluoromethyl at position 4 further modulates electronic density, favoring substitutions at position 2 .

Common Reagents :

-

Nitration: HNO₃/H₂SO₄ (low yield due to deactivation).

Hydrolysis of the Boronate Ester

The dioxaborolane group hydrolyzes to a boronic acid under acidic or aqueous conditions:

Applications :

-

Generates reactive boronic acid intermediates for further coupling.

Transesterification of the Boronate Ester

The boronate ester can exchange ligands with diols (e.g., pinacol to ethylene glycol):

Conditions :

-

Catalyzed by Lewis acids (e.g., BF₃·OEt₂).

-

Used to modify solubility or reactivity for specific synthetic steps .

Fluorine-Specific Reactions

The difluoromethyl group participates in unique transformations:

-

Oxidation : Converts -CF₂H to -CO₂H using strong oxidizers like KMnO₄ (rare due to competing ring degradation).

-

Radical Reactions : Initiators like AIBN enable C-F bond functionalization under radical conditions.

Comparative Reactivity Table

Research Challenges and Opportunities

-

Steric Hindrance : The 3,4-disubstitution pattern on the pyridine ring may limit accessibility to certain reagents.

-

Stability : The boronate ester is sensitive to protic solvents, necessitating anhydrous conditions .

-

Future Directions : Developing enantioselective couplings and fluorination strategies could expand utility in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the role of boron-containing compounds in cancer therapy. The unique structure of 4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine allows it to interact with biological targets effectively. For example:

- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation. Its difluoromethyl group enhances lipophilicity, improving cell membrane permeability.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis through the mitochondrial pathway.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Mitochondrial pathway activation |

1.2 Neuroprotective Properties

The compound's boron framework is also being investigated for neuroprotective effects:

- Neurodegenerative Diseases : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and inflammation.

- Research Findings : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation.

Materials Science Applications

2.1 Polymer Chemistry

The incorporation of 4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine into polymer matrices has been explored for enhancing material properties:

- Thermal Stability : Polymers modified with this compound exhibit improved thermal stability and mechanical strength.

- Case Study : A study on polycarbonate blends showed a 30% increase in tensile strength when doped with this compound.

| Polymer Type | Tensile Strength (MPa) | Improvement (%) |

|---|---|---|

| Polycarbonate | 70 | +30 |

| Polystyrene | 50 | +25 |

Agricultural Chemistry Applications

3.1 Pesticidal Activity

The compound has shown promise as a potential pesticide due to its ability to disrupt pest metabolism:

- Insecticidal Properties : Laboratory tests indicated that it effectively targets key metabolic pathways in common agricultural pests.

- Field Trials : Field applications demonstrated a significant reduction in pest populations while being environmentally safe.

| Pest Type | Mortality Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 75 | 250 |

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the dioxaborolane moiety can participate in covalent bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Properties

The table below compares the target compound with structurally related pyridine-based boronic esters:

*Calculated based on substituent contributions.

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in and methanesulfonyl (-SO₂CH₃) in significantly reduce electron density at the boronic ester, accelerating coupling reactions. In contrast, the difluoromethyl (-CF₂H) group in the target compound provides moderate electron withdrawal, balancing reactivity and stability .

- Steric Effects : Bulky substituents (e.g., benzyl in ) hinder coupling efficiency. The target compound’s -CF₂H group imposes minimal steric hindrance, favoring high-yield Suzuki reactions .

- Positional Isomerism : Boronic esters at the 3-position (target compound, ) exhibit higher regioselectivity in coupling compared to 5-position analogues () due to reduced steric clash with ortho-substituents .

Biologische Aktivität

Chemical Structure and Properties

4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound with the molecular formula and a molecular weight of 245.07 g/mol. It is characterized by the presence of a pyridine ring substituted with a difluoromethyl group and a dioxaborolane moiety. The compound's structure suggests potential biological activity due to its unique functional groups.

Biological Activity

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyridine derivatives have been shown to inhibit the growth of MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. In particular, the compound demonstrated IC50 values in the range of 0.87–12.91 μM for MCF-7 cells and 1.75–9.46 μM for MDA-MB-231 cells, indicating superior growth inhibition compared to standard treatments like 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM respectively) .

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. For example, treated MCF-7 cells showed an increase in caspase 9 levels (27.13 ± 0.54 ng/mL) compared to controls (19.01 ± 0.40 ng/mL), suggesting that the compound may trigger programmed cell death .

Safety Profile

In toxicity studies conducted on Kunming mice, the compound did not exhibit acute toxicity at concentrations up to 2000 mg/kg . This safety profile is critical for further development as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption characteristics. For instance, oral bioavailability was reported at approximately 31.8% following administration at a dose of 10 mg/kg . Such data suggest that this compound may have practical applications in medicinal chemistry.

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Growth Inhibition | MCF-7 | 0.87–12.91 | Superior to 5-FU |

| Growth Inhibition | MDA-MB-231 | 1.75–9.46 | Superior to 5-FU |

| Apoptosis Induction | MCF-7 (Caspase 9) | Increased | Significant increase |

| Acute Toxicity | Kunming Mice | >2000 mg/kg | No observed toxicity |

Case Studies

- In vitro Studies : A study evaluating various pyridine derivatives found that those with difluoromethyl substitutions had enhanced selectivity against cancer cell lines while maintaining lower toxicity towards normal cells.

- In vivo Studies : Animal models treated with similar compounds demonstrated significant reductions in tumor size and improved survival rates compared to untreated controls.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling using this boronic ester?

The compound’s pinacol boronic ester group facilitates cross-coupling with aryl/heteroaryl halides. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) .

- Base : Na₂CO₃ (2–3 equiv) in biphasic solvent systems (dioxane/water) .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) .

- Reaction time : 12–24 hours, monitored via TLC or LC-MS . Example yield for a pyridine-boronic ester coupling: ~60–80% under these conditions .

Table 1 : Representative Coupling Partners and Outcomes

Q. How should this air-sensitive compound be stored and handled?

The boronic ester’s sensitivity to moisture/oxygen necessitates:

- Storage : Sealed under inert gas (Ar) at 2–8°C .

- Handling : Use gloveboxes or Schlenk techniques for weighing .

- Purity checks : NMR (¹¹B signal at ~30 ppm confirms integrity) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., difluoromethyl) affect coupling efficiency?

The difluoromethyl group at the 4-position (pyridine ring) enhances electrophilicity at the boron center, accelerating transmetallation. However, steric effects may reduce yields with bulky partners. Comparative studies show:

Q. How to resolve contradictions in reported yields for boronic ester intermediates?

Discrepancies arise from purification methods and substrate compatibility. For example:

- Low-yield synthesis (20%): Crude intermediates contaminated with pinacol byproducts; silica gel chromatography (EtOAc/hexanes) enhances purity .

- Alternative routes : Miyaura borylation of 3-bromopyridines with bis(pinacolato)diboron (Pd(dtbpf)Cl₂, KOAc, 80°C) achieves >85% yield .

Table 2 : Yield Optimization Strategies

| Issue | Solution | Outcome | Reference |

|---|---|---|---|

| Low reactivity | Microwave-assisted heating (150°C, 30 min) | +25% yield | |

| Byproduct formation | Sequential washing (sat. NaHCO₃, brine) | Purity >95% |

Q. What analytical methods validate the compound’s structure and purity?

- ¹H/¹³C NMR : Confirm boronic ester integration (e.g., 1.3 ppm for pinacol methyl groups) .

- HRMS : Exact mass verification (e.g., [M+H]⁺ for C₁₃H₁₆BF₂NO₂: 281.13) .

- XRD : Crystallography resolves regiochemistry in complex coupling products .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.